8-bromo-3-ethyl-2,3,4,9-tetrahydro-1H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-bromo-3-ethyl-2,3,4,9-tetrahydro-1H-carbazole is a heterocyclic compound that belongs to the carbazole family Carbazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-3-ethyl-2,3,4,9-tetrahydro-1H-carbazole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where substituted phenylhydrazines react with cyclohexanone under acidic conditions to form the desired tetrahydrocarbazole derivative . The reaction typically requires the use of acetic acid and hydrochloric acid as catalysts and is carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
8-bromo-3-ethyl-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazolones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into fully saturated carbazole derivatives.
Substitution: The bromine atom in the structure can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, organic hydroperoxides, and selenium (IV) oxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carbazolones or benzazonine-diones.
Reduction: Fully saturated carbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
8-bromo-3-ethyl-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-bromo-3-ethyl-2,3,4,9-tetrahydro-1H-carbazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental studies to elucidate.
Comparison with Similar Compounds
8-bromo-3-ethyl-2,3,4,9-tetrahydro-1H-carbazole can be compared with other carbazole derivatives such as:
8-bromo-2,3,4,9-tetrahydro-1H-carbazole: Similar structure but lacks the ethyl group.
3-ethyl-2,3,4,9-tetrahydro-1H-carbazole: Similar structure but lacks the bromine atom.
2,3,4,9-tetrahydro-1H-carbazole: Lacks both the bromine and ethyl groups.
The presence of both the bromine atom and the ethyl group in this compound makes it unique and may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H16BrN |
---|---|
Molecular Weight |
278.19 g/mol |
IUPAC Name |
8-bromo-3-ethyl-2,3,4,9-tetrahydro-1H-carbazole |
InChI |
InChI=1S/C14H16BrN/c1-2-9-6-7-13-11(8-9)10-4-3-5-12(15)14(10)16-13/h3-5,9,16H,2,6-8H2,1H3 |
InChI Key |
XVGMGGKOYMKZBI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)C3=C(N2)C(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.